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molecular formula C13H13BrN2O2 B8786268 1H-Indazole-4-carboxylic acid,6-broMo-1-cyclopentyl-

1H-Indazole-4-carboxylic acid,6-broMo-1-cyclopentyl-

Cat. No. B8786268
M. Wt: 309.16 g/mol
InChI Key: FDZIMDCXRFYYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598167B1

Procedure details

To a solution of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (2.3 g, 7.5 mmol) in DMSO (30 mL), PyBOP (5.82 g, 11.20 mmol) was added and reaction stirred at room temperature for 15 min. 3-(Aminomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridin-2(1H)-one (2.52 g, 8.96 mmol) was then added and reaction mixture stirred overnight. On completion, water was added and the resulting precipitate filtered and washed with water. This solid was then stirred with acetonitrile for 10 min and filtered again to obtain 6-bromo-1-cyclopentyl-N-44-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide (1.4 g, 40.9%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
3-(Aminomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridin-2(1H)-one
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:16]([OH:18])=O)[C:5]2[CH:6]=[N:7][N:8](C3CCCC3)[C:9]=2[CH:10]=1.C1C[N:22]([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.NCC1C(=O)NC(C)=CC=1CO[Si](C(C)(C)C)(C)C.O>CS(C)=O>[NH:8]1[C:9]2[CH:10]=[CH:2][CH:3]=[C:4]([C:16]([NH2:22])=[O:18])[C:5]=2[CH:6]=[N:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)O
Name
Quantity
5.82 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
3-(Aminomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridin-2(1H)-one
Quantity
2.52 g
Type
reactant
Smiles
NCC=1C(NC(=CC1CO[Si](C)(C)C(C)(C)C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
This solid was then stirred with acetonitrile for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1N=CC=2C(=CC=CC12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 40.9%
YIELD: CALCULATEDPERCENTYIELD 115.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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